molecular formula C8H5Br2F3O2 B1458085 2,4-Dibromo-5-(trifluoromethoxy)anisole CAS No. 1373920-68-3

2,4-Dibromo-5-(trifluoromethoxy)anisole

Cat. No.: B1458085
CAS No.: 1373920-68-3
M. Wt: 349.93 g/mol
InChI Key: MNJSXTGIUDEJSM-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-(trifluoromethoxy)anisole is an organic compound with the molecular formula C8H5Br2F3O2 It is characterized by the presence of bromine, trifluoromethoxy, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-(trifluoromethoxy)anisole typically involves the bromination of 5-(trifluoromethoxy)anisole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-(trifluoromethoxy)anisole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the bromine atoms, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,4-Dibromo-5-(trifluoromethoxy)anisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-(trifluoromethoxy)anisole depends on its specific application. In chemical reactions, the bromine atoms and trifluoromethoxy group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary widely based on the context of its use, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-5-(trifluoromethoxy)anisole is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct chemical properties such as increased reactivity and stability. These properties make it valuable in various synthetic applications and research contexts .

Properties

IUPAC Name

1,5-dibromo-2-methoxy-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3O2/c1-14-6-3-7(15-8(11,12)13)5(10)2-4(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJSXTGIUDEJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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